molecular formula C17H22F2N6O B10915897 1-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide

1-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B10915897
M. Wt: 364.4 g/mol
InChI Key: LQKKJMVXCGQKCU-UHFFFAOYSA-N
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Description

1-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide in the presence of a base.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting the pyrazole derivative with appropriate reagents such as formamidine acetate.

    Coupling with Piperidine: The final step involves coupling the pyrimidine derivative with piperidine-4-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as fungicides and herbicides.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target, while the pyrazole and pyrimidine rings can contribute to its overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide is unique due to its combination of functional groups, which can provide enhanced bioactivity and stability compared to similar compounds. The presence of the piperidine and pyrimidine rings can also contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H22F2N6O

Molecular Weight

364.4 g/mol

IUPAC Name

1-[4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C17H22F2N6O/c1-3-25-10(2)12(9-21-25)13-8-14(15(18)19)23-17(22-13)24-6-4-11(5-7-24)16(20)26/h8-9,11,15H,3-7H2,1-2H3,(H2,20,26)

InChI Key

LQKKJMVXCGQKCU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)N3CCC(CC3)C(=O)N)C(F)F)C

Origin of Product

United States

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